An In-depth Technical Guide to the Chemical Properties of 19-Methyleicosanoic Acid
An In-depth Technical Guide to the Chemical Properties of 19-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Methyleicosanoic acid, a branched-chain fatty acid (BCFA) belonging to the anteiso series, is a saturated fatty acid with a methyl group at the antepenultimate carbon atom. As a member of the broader class of BCFAs, it plays a role in various biological systems, particularly as a component of bacterial cell membranes where it influences membrane fluidity.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 19-methyleicosanoic acid, along with relevant experimental contexts and its biosynthetic pathway.
Chemical and Physical Properties
While specific experimental data for 19-methyleicosanoic acid is limited in publicly available literature, its properties can be understood in the context of long-chain fatty acids and its close structural analogs.
| Property | Value | Source/Comment |
| IUPAC Name | 19-Methyleicosanoic acid | [3] |
| Synonyms | 19-Methylarachidic acid, anteiso-C21:0 | [3][4] |
| CAS Number | 59708-73-5 | [3][4] |
| Molecular Formula | C₂₁H₄₂O₂ | [3][4] |
| Molecular Weight | 326.56 g/mol | [3][4] |
| Physical State | Solid at room temperature | [4] |
| Melting Point | Not experimentally determined. The related 18-methyleicosanoic acid has a melting point of 55.6 °C.[5] | |
| Solubility | Insoluble in water.[6] Soluble in organic solvents such as DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml) (data for 18-methyleicosanoic acid).[7] | The solubility of long-chain fatty acids in aqueous solutions is generally very low.[2] |
| XLogP3 | 8.8 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Rotatable Bond Count | 18 | [3] |
Experimental Protocols
Synthesis
The synthesis of anteiso-fatty acids typically involves the elongation of a branched-chain primer. A general approach for the synthesis of a related compound, 18-methyleicosanoic acid, starts from ω-cyclopentadecalactone, which is converted to a hydroxy ester. This is followed by oxidation to an aldehyde and subsequent chain elongation steps.[8] A similar strategy could be adapted for the synthesis of 19-methyleicosanoic acid.
Purification
Purification of long-chain fatty acids from complex mixtures can be achieved using several chromatographic techniques.
Solid-Phase Extraction (SPE): This method is effective for separating free fatty acids from other lipids.[9]
-
Column: Aminopropyl-silica SPE cartridge.
-
Sample Loading: The lipid extract, dissolved in a non-polar solvent like hexane, is loaded onto the column.
-
Elution:
-
Neutral lipids are eluted with a mixture of chloroform (B151607) and isopropanol.
-
Free fatty acids are then eluted with a solvent mixture containing a weak acid, such as 2% acetic acid in diethyl ether.
-
Phospholipids can be subsequently eluted with methanol.
-
-
Solvent Removal: The solvent from the collected fatty acid fraction is evaporated, typically under a stream of nitrogen.
Fractional Crystallization: This technique separates fatty acids based on differences in their melting points and solubilities in a solvent at various temperatures.[9]
Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard and powerful technique for the analysis of fatty acids.[10]
-
Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis. This is often achieved by transesterification.
-
Separation: The FAMEs are separated on a GC column, often a capillary column with a polar stationary phase.
-
Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The fragmentation patterns of the resulting mass spectra are used to identify the specific fatty acids. For anteiso-fatty acids, characteristic fragment ions can help in determining the branch position.
Spectroscopic Data
Specific experimental spectra for 19-methyleicosanoic acid are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain anteiso-fatty acids.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a long-chain fatty acid, the following characteristic signals are expected:[11][12]
-
A triplet around 0.88 ppm corresponding to the terminal methyl group of the main chain.
-
A doublet around 0.86 ppm for the methyl group at the antepenultimate carbon.
-
A broad multiplet around 1.25 ppm for the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain.
-
A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid.
-
A broad singlet for the carboxylic acid proton, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides more detailed structural information:[13][14][15]
-
The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of 175-185 ppm.
-
The carbons of the long methylene chain will resonate in the range of 20-35 ppm.
-
The carbons near the methyl branch and the terminal end of the chain will have distinct chemical shifts that allow for the identification of the branching pattern.
-
The carbon alpha to the carbonyl group will be shifted downfield compared to the other methylene carbons.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) provides characteristic fragmentation patterns.[16][17][18]
-
Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the EI spectra of long-chain saturated FAMEs.
-
McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of straight-chain FAMEs.
-
Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.
-
Hydrocarbon Fragmentation: A series of peaks separated by 14 amu (-CH₂-) corresponding to the fragmentation of the alkyl chain.
-
Branch Point Determination: The fragmentation pattern around the methyl branch can help to locate its position. For anteiso-FAMEs, specific fragment ions can be indicative of the branching at the n-2 position.
Biosynthesis of Anteiso-Fatty Acids in Bacteria
19-Methyleicosanoic acid, as an anteiso-fatty acid, is synthesized in bacteria through a pathway that utilizes branched-chain amino acid degradation products as primers.[1][19] The general pathway for anteiso-fatty acid biosynthesis is illustrated below.
Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.
Biological Significance
Branched-chain fatty acids are crucial components of the cell membranes of many bacteria.[1][2] They play a significant role in regulating membrane fluidity, which is essential for bacterial survival in various environments.[20] The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures. This adaptation allows bacteria to maintain membrane function in cold environments. While the general roles of BCFAs are recognized, specific signaling pathways directly involving 19-methyleicosanoic acid have not yet been elucidated.
Conclusion
19-Methyleicosanoic acid is a long-chain branched fatty acid with properties that are largely inferred from its structural class. While specific experimental data remains somewhat scarce, established analytical and purification techniques for fatty acids provide a robust framework for its study. Its primary known biological significance lies in its role as a modulator of membrane fluidity in bacteria. Further research is needed to fully characterize its physical and chemical properties, delineate any specific biological activities, and explore its potential in drug development, particularly in the context of antimicrobial research where targeting fatty acid biosynthesis is a promising strategy.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-Methyleicosanoic acid | C21H42O2 | CID 3632876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18-methyleicosanoic acid CAS#: 36332-93-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
